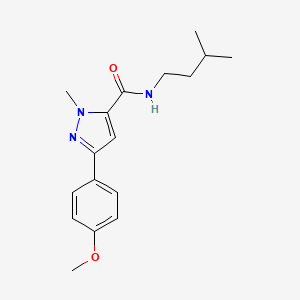![molecular formula C18H22N4O B11133270 2-(1-methyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11133270.png)
2-(1-methyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide: MIAM , is a compound with an intriguing structure. It combines an indole moiety with a pyrazole ring, making it a fascinating target for research and applications.
Preparation Methods
Synthetic Routes: The synthesis of MIAM involves several steps. One common approach is the condensation of 1-methyl-1H-indole-3-carbaldehyde with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, followed by acetylation of the resulting intermediate. The reaction conditions and reagents may vary, but the overall strategy remains consistent.
Industrial Production: While MIAM is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Researchers continue to explore efficient and scalable methods for its preparation.
Chemical Reactions Analysis
Reactivity: MIAM can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the indole or pyrazole rings can be replaced.
Acetylation: The acetamide group can be further modified.
Acetic anhydride: Used for acetylation.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Hydrazine derivatives: Useful for pyrazole ring modifications.
Major Products: The products depend on the specific reaction conditions. Oxidation may yield hydroxylated or carbonylated derivatives, while reduction could lead to dehydrogenated forms.
Scientific Research Applications
MIAM’s versatility makes it valuable in various fields:
Chemistry: As a synthetic intermediate, MIAM contributes to the development of novel compounds.
Biology: Researchers study its interactions with biomolecules.
Medicine: MIAM’s potential as a drug candidate warrants investigation.
Industry: Its use in materials science and catalysis is being explored.
Mechanism of Action
MIAM’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
MIAM’s uniqueness lies in its hybrid structure. Similar compounds include 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide (CAS: 50292-91-6), which shares the indole motif but lacks the pyrazole ring . MIAM’s distinct combination sets it apart.
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H22N4O/c1-12-16(13(2)22(4)20-12)10-19-18(23)9-14-11-21(3)17-8-6-5-7-15(14)17/h5-8,11H,9-10H2,1-4H3,(H,19,23) |
InChI Key |
RSWXHKZKAJCNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11133188.png)
![6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11133196.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11133201.png)
![N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133207.png)
![7-Chloro-1-(2-fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133211.png)
![2-{[(2-bromophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11133212.png)
![4-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11133219.png)
![methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate](/img/structure/B11133221.png)
![(5Z)-5-(3-phenoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11133222.png)
![1-(4-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11133227.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133230.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide](/img/structure/B11133241.png)
![2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11133266.png)
